molecular formula C9H6F4O3 B2521967 3-(Difluoromethoxy)-4-(difluoromethyl)benzoic acid CAS No. 2248270-94-0

3-(Difluoromethoxy)-4-(difluoromethyl)benzoic acid

Cat. No.: B2521967
CAS No.: 2248270-94-0
M. Wt: 238.138
InChI Key: UTJNXMFGFOCTKB-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-(difluoromethyl)benzoic acid is an organic compound characterized by the presence of both difluoromethoxy and difluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-4-(difluoromethyl)benzoic acid typically involves the introduction of difluoromethoxy and difluoromethyl groups onto a benzoic acid derivative. One common method involves the use of difluoromethylation reagents and difluoromethoxylation reactions. These reactions often require specific catalysts and conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and difluoromethoxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-(Difluoromethoxy)-4-(difluoromethyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzoic acid derivatives, such as:

Uniqueness

3-(Difluoromethoxy)-4-(difluoromethyl)benzoic acid is unique due to the simultaneous presence of both difluoromethoxy and difluoromethyl groups. This dual substitution pattern imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(difluoromethoxy)-4-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-7(11)5-2-1-4(8(14)15)3-6(5)16-9(12)13/h1-3,7,9H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJNXMFGFOCTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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